oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
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Overview
Description
Oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a complex organic compound that combines the properties of oxalic acid and piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves multiple steps. One common method includes the reaction of 1-[(E)-3-phenylprop-2-enyl]piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with oxalic acid to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that lead to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-[(E)-3-phenylprop-2-enyl]piperazine
- 2,3,4-trimethoxybenzyl chloride
- Oxalic acid derivatives
Uniqueness
Oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to its combined structural features, which confer distinct chemical and biological properties. Unlike its individual components, this compound exhibits enhanced stability and specific reactivity, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3.C2H2O4/c1-26-21-12-11-20(22(27-2)23(21)28-3)18-25-16-14-24(15-17-25)13-7-10-19-8-5-4-6-9-19;3-1(4)2(5)6/h4-12H,13-18H2,1-3H3;(H,3,4)(H,5,6)/b10-7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVHJMCKAFXIIG-HCUGZAAXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)OC)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)OC)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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